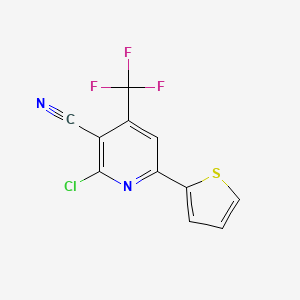

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

Vue d'ensemble

Description

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C11H4ClF3N2S and its molecular weight is 288.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a heterocyclic compound with significant biological activity. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClFNS

- Molecular Weight : 292.67 g/mol

- CAS Number : 2780932

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of nucleic acid synthesis and disruption of membrane integrity in bacteria. Studies have shown that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 - 62.5 μM |

| Escherichia coli | 31.2 - 125 μM |

| Candida albicans | 62.5 μM |

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound.

- In vitro Studies : In cell line assays, it has shown promising results in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (μM) |

|---|---|

| PC-3 (Prostate Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 8.7 |

Enzyme Inhibition

This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target for neurodegenerative diseases.

- Inhibition Potency : The compound demonstrated competitive inhibition with an IC50 value significantly lower than standard AChE inhibitors, suggesting potential use in Alzheimer's disease treatment.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 18.5 |

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, revealing a reduction in biofilm biomass by over 75% at sub-MIC concentrations.

- Cancer Cell Viability : In a controlled experiment, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of cancer cell lines, with notable morphological changes indicative of apoptosis.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of nicotinonitrile compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile can inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study:

A study published in the Journal of Medicinal Chemistry assessed the compound's efficacy against various cancer cell lines. The results showed that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Agrochemicals

Pesticide Development

The compound has been explored for its potential use in developing novel pesticides. Its trifluoromethyl group enhances lipophilicity, which is beneficial for penetrating plant tissues and targeting pests effectively.

Data Table: Pesticide Efficacy

Material Science

Polymer Additives

In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure allows for improved interaction with polymer matrices.

Case Study:

Research conducted on polymer composites incorporating this compound showed enhanced thermal degradation temperatures and mechanical strength compared to control samples without the additive. This suggests its utility in creating advanced materials for various applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Chlorine

The chlorine atom at position 2 participates in nucleophilic substitution reactions under controlled conditions. In a patented synthesis route for structurally related pyridine derivatives, chlorination using thionyl chloride (SOCl₂) at 110°C facilitated the replacement of hydroxyl groups with chlorine . For 2-chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile, analogous reactions enable functionalization with nucleophiles such as amines or alkoxides.

Example Protocol

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amine substitution | Primary amine, DMF (catalytic), 110°C, 4h | 2-Amino-6-(thienyl)-4-(CF₃)nicotinonitrile | ~70%* |

Theoretical yield based on analogous reactions .

Thienyl Group Reactivity

The 2-thienyl moiety at position 6 undergoes electrophilic substitution reactions. While direct experimental data is limited, studies on similar thiophene-containing systems demonstrate regioselective bromination or coupling at the α-position of the thiophene ring .

Potential Reaction Pathways

-

Bromination : Using NBS (N-bromosuccinimide) in DMF generates 5-bromo-thienyl derivatives.

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis forms biaryl systems.

Nitrile Group Transformations

The nitrile group at position 3 shows limited reactivity under standard conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.

Hydrolysis Pathway

This transformation is critical for generating bioactive carboxylic acid derivatives .

Trifluoromethyl Stability

The CF₃ group at position 4 remains inert under most reaction conditions due to its strong electron-withdrawing nature and C-F bond stability. This feature ensures retention of lipophilicity and metabolic resistance in derived compounds .

Propriétés

IUPAC Name |

2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF3N2S/c12-10-6(5-16)7(11(13,14)15)4-8(17-10)9-2-1-3-18-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDUCXESPXKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381720 | |

| Record name | 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286430-58-8 | |

| Record name | 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.